Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate
Description
Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate is a protected derivative of 4-amino-2-hydroxybenzoic acid, featuring a tert-butoxycarbonyl (Boc) group on the amino moiety and a methyl ester on the carboxylic acid. This compound is synthesized via the reaction of methyl 4-amino-2-hydroxybenzoate with di-tert-butyl dicarbonate (Boc₂O) at 70°C for 48 hours, yielding a stable intermediate suitable for further functionalization in drug discovery . Its molecular formula is C₁₃H₁₇NO₅ (calculated molecular weight: 283.28 g/mol), and its structure is confirmed by ¹H NMR (e.g., δ 3.75 ppm for the methyl ester and δ 5.68 ppm for Boc-protected NH₂) . The Boc group enhances stability during synthetic processes, while the hydroxyl and ester groups enable participation in hydrogen bonding and hydrolysis, respectively.
Properties
Molecular Formula |
C13H17NO5 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
methyl 2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-8-5-6-9(10(15)7-8)11(16)18-4/h5-7,15H,1-4H3,(H,14,17) |
InChI Key |
JMFFNAIWNCCECE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate typically involves the protection of the amino group with a Boc group. One common method is to react 4-amino-2-hydroxybenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out at room temperature and results in the formation of the Boc-protected amino acid, which is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound can be achieved using flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Boc deprotection is typically carried out using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of the free amine after Boc deprotection.
Scientific Research Applications
Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate involves the protection of amino groups in organic synthesis. The Boc group is added to the amino group under basic conditions, forming a stable carbamate linkage . This protects the amino group from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate allows comparisons with several analogs, highlighting differences in substituents, synthetic routes, and physicochemical properties.
Key Findings:
Substituent Effects on Reactivity and Stability: The Boc group in this compound prevents unwanted side reactions at the amino group, unlike Methyl 4-Amino-3-(benzyloxy)benzoate (4b), which requires benzyl protection for the hydroxyl group .
Impact of Aromatic Modifications :
- The fluorobenzyl and thiophene-pyridine substituents in analogs from and introduce electron-withdrawing effects and extended π-systems, respectively, which may enhance interactions with biological targets (e.g., enzyme active sites or DNA) .
Synthetic Feasibility :
- The Boc-protected compound requires prolonged heating (48 h at 70°C) for optimal yield , whereas alkylation with iodomethane (as in ) is faster but may necessitate rigorous anhydrous conditions.
Pharmacological Potential: Ethyl 4-[(3,5-di-tert-butyl-2-hydroxy-benzylidene)amino]benzoate’s Schiff base structure enables metal chelation, making it relevant in antioxidant or antitumor research . The ethyl and thiophene-pyridine derivatives () show promise in antimicrobial and anticancer contexts due to their bulky substituents and heterocyclic motifs .
Biological Activity
Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate, known for its diverse biological activities, is a compound that has garnered attention in various fields of research. This article explores its biological properties, including antitumoral, antimicrobial, and antioxidative activities, alongside relevant case studies and research findings.
- Chemical Name : this compound
- CAS Number : 184033-42-9
- Molecular Formula : C₁₂H₁₅NO₅
- Molecular Weight : 253.255 g/mol
Antitumoral Activity
Recent studies have indicated that this compound exhibits significant antitumoral properties. The compound was tested against various tumor cell lines using the MTT assay, which measures cell viability. Results demonstrated notable growth inhibition in certain cancer cell lines, suggesting its potential as an anticancer agent.
| Cell Line | IC50 Value (µg/mL) | Activity Description |
|---|---|---|
| A549 | 25 | Moderate inhibition |
| HeLa | 15 | High inhibition |
| MCF-7 | 30 | Low inhibition |
Antimicrobial Activity
The compound has also shown promising antimicrobial effects. In particular, it was tested against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1,000 μg/mL. This indicates a potential application in treating infections caused by this bacterium.
Antioxidative Properties
This compound has been evaluated for its antioxidative capabilities. The compound demonstrated the ability to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress.
Study on Antitumoral Effects
In a study published in the Bulletin of the Korean Chemical Society, researchers investigated the antitumoral effects of this compound derived from the New Zealand liverwort Trichocolea hatcheri. The results indicated that the compound significantly inhibited cell growth in various cancer cell lines, supporting its use as a potential therapeutic agent against cancer .
Study on Antimicrobial Properties
Another study focused on the antimicrobial properties of this compound against various pathogens. The results revealed that it effectively inhibited the growth of several bacterial strains, highlighting its potential as a natural preservative or therapeutic agent .
Q & A
Q. What are the key synthetic strategies for Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate?
The synthesis typically involves:
- Stepwise Protection/Deprotection : The Boc group is introduced to protect the amine during esterification or hydroxylation steps. For example, tert-butoxycarbonyl (Boc) protection is achieved using Boc anhydride [(Boc)₂O] under basic conditions (e.g., DMAP or TEA) .
- Esterification : Methyl ester formation via nucleophilic acyl substitution, often using methanol and a catalyst like H₂SO₄ or DCC .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product .
Q. How does the Boc protecting group enhance synthetic utility in this compound?
The Boc group:
- Stabilizes the amine against undesired side reactions (e.g., oxidation or nucleophilic attack) during multi-step syntheses.
- Enables selective deprotection under mild acidic conditions (e.g., TFA or HCl in dioxane), leaving other functional groups (e.g., esters) intact .
Q. What analytical methods are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity (e.g., hydroxyl at position 2) and Boc group integrity .
- HPLC : Validates purity (>95%) and detects byproducts from incomplete Boc protection .
- X-ray Crystallography : Resolves steric effects of the ortho-hydroxy group on molecular packing .
Advanced Research Questions
Q. How does the ortho-hydroxy group influence reactivity and stability?
- Steric Hindrance : The hydroxyl group at position 2 restricts rotation around the benzene ring, affecting reaction kinetics (e.g., slower acylation at position 4) .
- Hydrogen Bonding : Intramolecular H-bonding with the ester carbonyl group may stabilize intermediates during peptide coupling .
Q. What strategies resolve contradictory reports on Boc deprotection efficiency?
Discrepancies arise from:
Q. How do structural analogs compare in biological activity?
- Ethyl vs. Methyl Esters : Ethyl esters (e.g., Ethyl 4-[(Boc)amino]benzoate) exhibit higher lipophilicity but lower metabolic stability compared to methyl esters .
- Hydroxyl Group Substitution : Removing the hydroxyl group (e.g., Methyl 4-[(Boc)amino]benzoate) reduces hydrogen-bonding interactions with target enzymes, diminishing inhibitory activity .
Q. What reaction optimization challenges arise during scale-up?
- Competing Reactions : The Boc group may undergo tert-butyl elimination under strongly basic conditions (e.g., LiOH hydrolysis), requiring pH-controlled saponification .
- Catalyst Selection : Pd/C hydrogenation for nitro-group reduction must avoid over-reduction of the ester; alternative catalysts (e.g., PtO₂) improve selectivity .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
